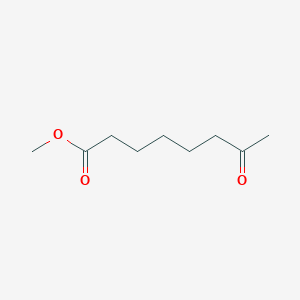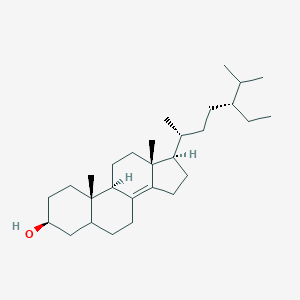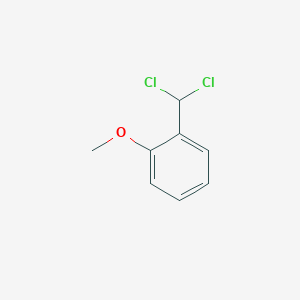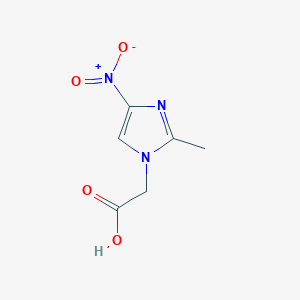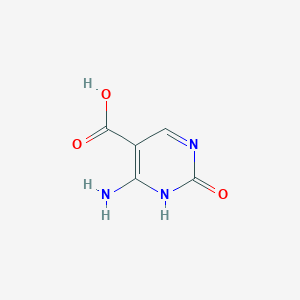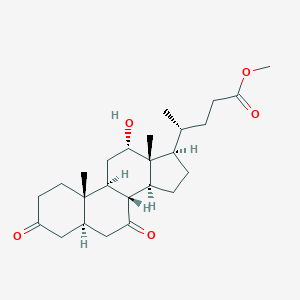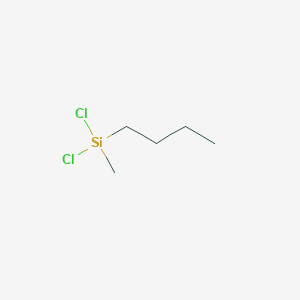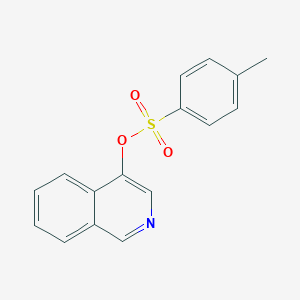
Isoquinolin-4-yl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinolin-4-yl 4-methylbenzenesulfonate is a chemical compound that is used as a synthetic intermediate in the synthesis of cis-Hydroxy Solifenacin and cis-Hydroxy Solifenacin N-Oxide . These are both metabolites of Solifenacin, which is a muscarinic M3 .
Synthesis Analysis
The synthesis of isoquinolin-4-yl 4-methylbenzenesulfonate involves several steps. In rhodium-catalyzed C-H activation/annulation reactions for the synthesis of sixteen 3,4-unsubstituted isoquinolones, vinyl acetate emerges as a convenient acetylene equivalent . A Rh(I)-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates provides isoquinolin-1(2H)-ones via a selective cleavage of a C-C bond .Molecular Structure Analysis
The molecular structure of isoquinolin-4-yl 4-methylbenzenesulfonate can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
Isoquinolin-4-yl 4-methylbenzenesulfonate can react with primary aromatic amines, heterocyclic amines, and diamines under different conditions . It can also react with sodium azide and active methylene compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of isoquinolin-4-yl 4-methylbenzenesulfonate can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Safety And Hazards
The safety data sheet for a related compound, N-Methyl-(isoquinolin-4-ylmethyl)amine, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
The future directions for isoquinolin-4-yl 4-methylbenzenesulfonate could involve further exploration of its potential uses in the synthesis of other compounds. As it is a synthetic intermediate in the synthesis of cis-Hydroxy Solifenacin and cis-Hydroxy Solifenacin N-Oxide , it could potentially be used in the synthesis of other muscarinic M3 .
Propiedades
IUPAC Name |
isoquinolin-4-yl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-12-6-8-14(9-7-12)21(18,19)20-16-11-17-10-13-4-2-3-5-15(13)16/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZERKZTZGUTSFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CN=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-4-yl 4-methylbenzenesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



